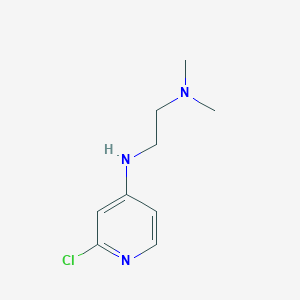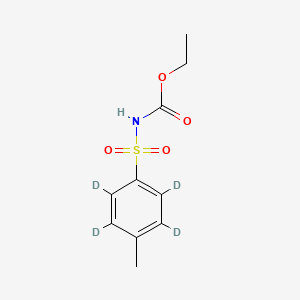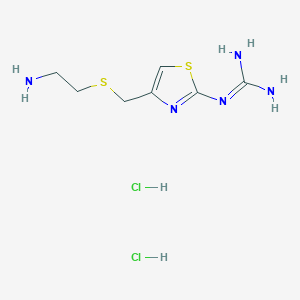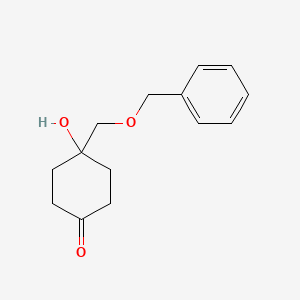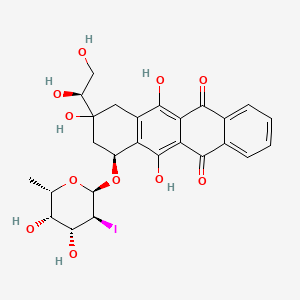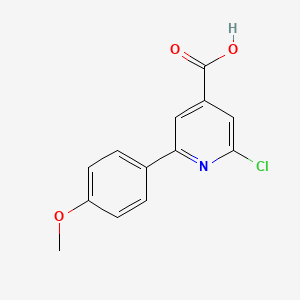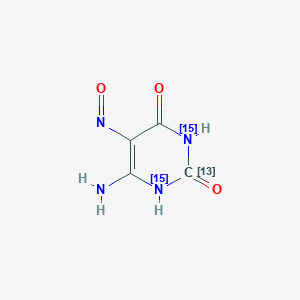
(R)-2,5-Dioxopyrrolidin-1-yl 2-(4-isopropylbenzamido)-3-phenylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2,5-Dioxopyrrolidin-1-yl 2-(4-isopropylbenzamido)-3-phenylpropanoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidinone ring, an isopropylbenzamido group, and a phenylpropanoate moiety. Its stereochemistry is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Métodos De Preparación
The synthesis of ®-2,5-Dioxopyrrolidin-1-yl 2-(4-isopropylbenzamido)-3-phenylpropanoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.
Introduction of the Isopropylbenzamido Group: This step involves the acylation of the intermediate compound with an isopropylbenzoyl chloride in the presence of a base.
Formation of the Phenylpropanoate Moiety: This step involves the esterification of the intermediate compound with phenylpropanoic acid.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Análisis De Reacciones Químicas
®-2,5-Dioxopyrrolidin-1-yl 2-(4-isopropylbenzamido)-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
®-2,5-Dioxopyrrolidin-1-yl 2-(4-isopropylbenzamido)-3-phenylpropanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ®-2,5-Dioxopyrrolidin-1-yl 2-(4-isopropylbenzamido)-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific context of its use.
Comparación Con Compuestos Similares
®-2,5-Dioxopyrrolidin-1-yl 2-(4-isopropylbenzamido)-3-phenylpropanoate can be compared with other similar compounds, such as:
2-Pyrrolidin-2-ylpyridine: This compound shares the pyrrolidinone ring structure but differs in its substituents and overall molecular configuration.
Trifluorotoluene: While not structurally similar, this compound is often used in similar chemical reactions and applications.
The uniqueness of ®-2,5-Dioxopyrrolidin-1-yl 2-(4-isopropylbenzamido)-3-phenylpropanoate lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C23H30N2O5 |
|---|---|
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) (2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoate |
InChI |
InChI=1S/C23H30N2O5/c1-15(2)17-8-10-18(11-9-17)22(28)24-19(14-16-6-4-3-5-7-16)23(29)30-25-20(26)12-13-21(25)27/h3-7,15,17-19H,8-14H2,1-2H3,(H,24,28)/t17?,18?,19-/m1/s1 |
Clave InChI |
OIBIHFXGMGXIPT-CTWPCTMYSA-N |
SMILES isomérico |
CC(C)C1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O |
SMILES canónico |
CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone-d9 Hydrobromide](/img/structure/B13864984.png)
![(S)-6-Chloro-4-(cyclopropylethynyl)-8-methyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13864986.png)
![N-[3-(dimethylamino)propyl]-3-nitrobenzenesulfonamide](/img/structure/B13864999.png)
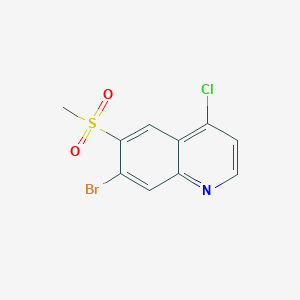
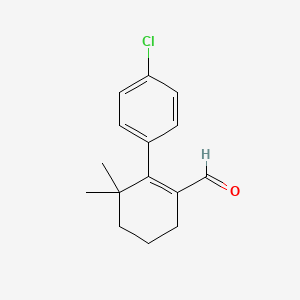
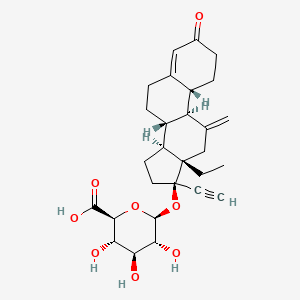
![5'-O-[bis(4-Methoxyphenyl)phenylmethyl]-2'-O-methoxyethyl-N-(2-phenoxyacetyl)adenosine](/img/structure/B13865015.png)
